Clorhidrato de CI 966

Descripción general

Descripción

El clorhidrato de CI 966 es un inhibidor selectivo del transportador de ácido gamma-aminobutírico (GABA) GAT-1. Es conocido por sus propiedades potentes, selectivas, activas por vía oral y penetrantes en el cerebro. El compuesto ha sido estudiado por sus actividades anticonvulsivas y neuroprotectoras .

Aplicaciones Científicas De Investigación

El clorhidrato de CI 966 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, incluyendo:

Química: Utilizado como una herramienta para estudiar la inhibición de los transportadores de GABA y los efectos sobre los sistemas neurotransmisores.

Biología: Investigado por su papel en la modulación de la neurotransmisión GABAérgica y sus potenciales efectos neuroprotectores.

Medicina: Explorado como un posible agente terapéutico para afecciones como la epilepsia, la ansiedad y las enfermedades neurodegenerativas.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a los transportadores de GABA

Mecanismo De Acción

El clorhidrato de CI 966 ejerce sus efectos inhibiendo selectivamente el transportador de GABA GAT-1. Esta inhibición aumenta los niveles extracelulares de GABA, mejorando sus efectos inhibitorios sobre la actividad neuronal. Los objetivos moleculares incluyen el transportador GAT-1, y las vías involucradas están principalmente relacionadas con la neurotransmisión GABAérgica .

Análisis Bioquímico

Biochemical Properties

CI 966 hydrochloride functions by selectively inhibiting GABA reuptake in neurons and glial cells . It interacts with the GABA transporter GAT-1, with IC50 values of 0.26 μM and 1.2 μM for hGAT-1 and rGAT-1, respectively . It shows more than 200-fold selectivity over GAT-2, GAT-3, and BGT-3 .

Cellular Effects

CI 966 hydrochloride has significant effects on various types of cells and cellular processes. It enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ . It influences cell function by inhibiting synaptic uptake of γ-aminobutyric acid (GABA), which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

CI 966 hydrochloride exerts its effects at the molecular level by acting as a GABA reuptake inhibitor, specifically a highly potent and selective blocker of the GABA transporter 1 (GAT-1) . This leads to an increase in the concentration of GABA in the synaptic cleft, enhancing the inhibitory effects of GABA on neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, CI 966 hydrochloride produces intermediate levels of Pentylenetetrazol (PTZ)-lever responding when administered to PTZ-trained rats . Twenty to thirty minutes after injection, there is a highly variable, but overall significant, enhancement of the inhibition of hippocampal population spikes by GABA applied by microiontophoresis in the CA1 region .

Dosage Effects in Animal Models

In animal models, the effects of CI 966 hydrochloride vary with different dosages. Dose-dependent decreases in rates of responding occurred following CI 966 hydrochloride administration . In rats given 5 mg/kg oral, a mean tmax of 4.0 hr was observed .

Metabolic Pathways

CI 966 hydrochloride is involved in the GABAergic neurotransmission pathway by inhibiting the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft .

Transport and Distribution

CI 966 hydrochloride is transported and distributed within cells and tissues via its interaction with the GABA transporter GAT-1 . It is centrally active upon systemic administration in vivo .

Subcellular Localization

The subcellular localization of CI 966 hydrochloride is primarily associated with the GABA transporter GAT-1, which is located in the plasma membrane of neurons and glial cells . Its activity and function are influenced by its interaction with this transporter .

Métodos De Preparación

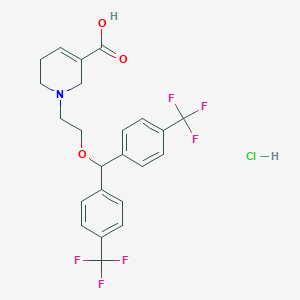

La síntesis del clorhidrato de CI 966 implica varios pasos. La ruta sintética clave incluye la reacción del ácido 1-(2-{bis[4-(trifluorometil)fenil]metoxi}etil)-1,2,5,6-tetrahidropiridina-3-carboxílico con ácido clorhídrico para formar la sal de clorhidrato. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas .

Análisis De Reacciones Químicas

El clorhidrato de CI 966 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en los anillos aromáticos, dando lugar a la formación de diversos derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

El clorhidrato de CI 966 es único debido a su alta selectividad para el transportador GAT-1. Los compuestos similares incluyen:

Tiagabina: Otro inhibidor selectivo de GAT-1 con propiedades farmacológicas similares pero diferentes perfiles de potencia y efectos secundarios.

NNC-711: Un inhibidor de GAT-1 con estructura química y farmacocinética distintas.

SK&F 89976-A: Otro inhibidor de GAT-1 utilizado en investigación con selectividad y eficacia variables

El this compound destaca por su alta selectividad y potencia, lo que lo convierte en una valiosa herramienta en la investigación en neurociencia.

Propiedades

IUPAC Name |

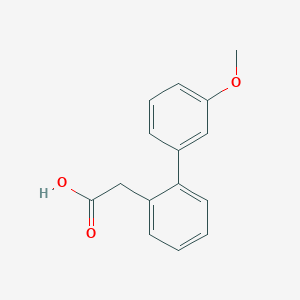

1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQWSOWKRTZJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149193 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110283-66-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)